molecular formula C19H34O2 B091576 methyl (12E,15E)-octadeca-12,15-dienoate CAS No. 18287-25-7

methyl (12E,15E)-octadeca-12,15-dienoate

Cat. No.: B091576
CAS No.: 18287-25-7
M. Wt: 294.5 g/mol
InChI Key: SQXLGHNKHZNVRT-AOSYACOCSA-N
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Description

Methyl (12E,15E)-octadeca-12,15-dienoate is a methyl ester of a conjugated linolenic acid isomer with two trans double bonds at positions 12 and 14. It is a long-chain aliphatic ester identified in plant extracts, such as the bark of Ehretia laevis and flowers of Ceiba chodatii, through advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) . Its structural uniqueness lies in the positioning and geometry of the double bonds, which influence its physicochemical properties and biological activities.

Properties

CAS No.

18287-25-7

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl (12E,15E)-octadeca-12,15-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8H,3,6,9-18H2,1-2H3/b5-4+,8-7+

InChI Key

SQXLGHNKHZNVRT-AOSYACOCSA-N

SMILES

CCC=CCC=CCCCCCCCCCCC(=O)OC

Isomeric SMILES

CC/C=C/C/C=C/CCCCCCCCCCC(=O)OC

Canonical SMILES

CCC=CCC=CCCCCCCCCCCC(=O)OC

Synonyms

(12Z,15Z)-12,15-Octadecadienoic acid methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Methyl (12E,15E)-octadeca-12,15-dienoate belongs to a broader class of polyunsaturated fatty acid esters. Key structural analogs include:

Compound Name Double Bond Positions Functional Group Source Reference
Methyl (9E,12E)-octadeca-9,12-dienoate 9,12 (E,E) Methyl ester Rosa beggeriana fruits
Ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate 9,12,15 (E,E,E) Ethyl ester Rosa beggeriana leaves
Methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate 9,12,15 (Z,Z,Z) Methyl ester Linseed oil
Methyl stearidonate 6,9,12,15 (E,E,E,E) Methyl ester Synthetic/Commercial sources
N-Vanillyl-9E,12E,15E-octadecatrienamide 9,12,15 (E,E,E) Vanillyl amide Capsicum oleoresin

Key Differences :

  • Double Bond Configuration : The (12E,15E) diene system distinguishes it from isomers like (9E,12E)- or (9Z,12Z,15Z)-configured esters, which exhibit distinct chromatographic behaviors and metabolic pathways .
  • Ester vs. Amide Derivatives : Compared to amide derivatives (e.g., N-vanillyl-octadecatrienamide), methyl esters generally have lower molecular weights and higher volatility, making them more suitable for GC-MS analysis .
Physicochemical Properties

Data from GC-MS analyses highlight differences in retention times and relative abundances:

Compound Name Retention Time (min) Relative Abundance (%) Source Reference
This compound 15.876 2.88 Microalgae biofuel
This compound 28.380 10.676 Ceiba chodatii
Methyl (9E,12E)-octadeca-9,12-dienoate 41.216 11.16 Rosa beggeriana
Ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate 42.506 6.55 Rosa beggeriana

Observations :

  • Retention times vary significantly due to column polarity (e.g., SLB-IL111 columns resolve isomers better) and ester chain length .
  • Higher abundance in Ceiba chodatii (10.67%) suggests it is a major constituent in this source compared to its lower presence in microalgae-derived biofuels (2.88%) .
Stability and Reactivity
  • Isomerization Pathways: Under thermal stress (e.g., during oil deodorization), polyunsaturated esters like this compound may undergo isomerization to (9Z,12E,15Z) or other configurations, altering their biological efficacy .
  • Dimer Formation : High concentrations of unsaturated esters promote dimerization in ionization regions, affecting mass spectrometry quantification .

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